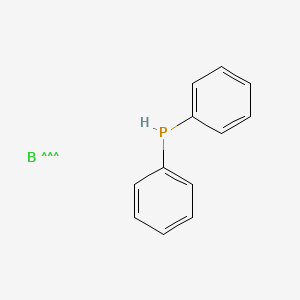

Diphenylphosphine borane

描述

The exact mass of the compound Borane-diphenylphosphine complex is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

InChI |

InChI=1S/C12H11P.B/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1-10,13H; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRNNYBXLESRLOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B].C1=CC=C(C=C1)PC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80455019 | |

| Record name | Borane diphenylphosphine complex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41593-58-2 | |

| Record name | Borane diphenylphosphine complex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Borane-diphenylphosphine complex | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational Concepts of Phosphine Borane Adducts in Synthetic Chemistry

Phosphine-borane adducts are organophosphorus compounds formed by the reaction of a phosphine (B1218219) with borane (B79455) (BH₃). wikipedia.org This combination results in a Lewis acid-base adduct, where the phosphorus atom donates its lone pair of electrons to the empty orbital of the boron atom. researchgate.net This process of forming an adduct is a key concept in understanding their utility.

A primary advantage of these adducts is their enhanced stability, particularly their resistance to air oxidation compared to the parent phosphines. wikipedia.orgwikipedia.org Trivalent phosphines are notoriously susceptible to oxidation, which can complicate their storage and handling. rsc.org The borane group acts as a protective shield for the phosphine's lone pair, preventing this unwanted reaction. wikipedia.orgnih.gov This protective nature allows for easier handling and purification of phosphine compounds. researchgate.net The borane group can be later removed, or "deprotected," to release the free phosphine when needed, often by treatment with a tertiary amine. wikipedia.org

The synthesis of phosphine-borane adducts is typically achieved by treating the corresponding phosphine with a source of borane, such as borane-dimethylsulfide or borane-tetrahydrofuran (B86392) complexes. researchgate.net More convenient and scalable methods utilize sodium borohydride (B1222165) in the presence of a hydride acceptor to generate borane in situ. researchgate.net

The bonding of the boryl group to the phosphorus atom also influences the reactivity of adjacent chemical bonds, such as activating a neighboring methyl group or a P-H bond. thieme-connect.de This altered reactivity opens up a range of synthetic possibilities not available with the parent phosphines alone. researchgate.net

Evolution of Diphenylphosphine Borane Research and Its Broad Impact

The study of phosphine-borane complexes has a history spanning over half a century, with significant applications being developed in the last few decades. researchgate.net Diphenylphosphine (B32561) borane (B79455), specifically, has become a widely used reagent due to the versatile nature of the diphenylphosphine moiety.

Initially, the primary appeal of diphenylphosphine borane was its role as a stable, protected form of diphenylphosphine, a common precursor for various organophosphorus ligands used in catalysis. wikipedia.org The development of reliable methods for its synthesis and subsequent deprotection was a crucial step in its widespread adoption. wikipedia.orgresearchgate.net

Over time, researchers began to explore the direct reactivity of the this compound complex itself, rather than just using it as a protected phosphine (B1218219). It has been shown to be a useful intermediate in a variety of chemical transformations, including alkylation, hydrophosphination, and metal-mediated coupling reactions. researchgate.netthieme-connect.de For instance, the anion of this compound can participate in nucleophilic addition reactions. sigmaaldrich.com

The impact of this compound research is evident in its application in the synthesis of complex molecules. It serves as a key reagent in the formation of other boron-containing compounds and in the preparation of chiral phosphine ligands, which are essential for asymmetric catalysis. chemimpex.combeilstein-journals.org Its utility extends to the pharmaceutical industry, where it aids in the efficient synthesis of complex drug molecules. chemimpex.com

Overview of Key Academic Research Frontiers Involving Diphenylphosphine Borane

Direct Synthetic Routes to this compound Adducts

Direct methods for the synthesis of this compound focus on the formation of the P-B bond through the reaction of a phosphine with a borane source. These routes are generally high-yielding and provide stable, air-tolerant phosphine-borane adducts. wikipedia.org

Nucleophilic Displacement of Ammonia (B1221849) from Ammonia Borane

A notable method for the preparation of phosphine-boranes involves the nucleophilic displacement of ammonia from ammonia borane. rsc.org In this approach, diphenylphosphine acts as a nucleophile, attacking the boron atom of ammonia borane and displacing ammonia to form the this compound adduct. This reaction offers a convenient route to the desired product. rsc.org

Coordination with Borane Sources (e.g., Borane-Tetrahydrofuran (B86392) Complex)

A widely employed and versatile method for synthesizing this compound involves the direct coordination of diphenylphosphine with a suitable borane source. wikipedia.org The borane-tetrahydrofuran (BH3•THF) complex is a commonly used reagent for this purpose due to its commercial availability and ease of handling. thieme-connect.deepo.org The reaction proceeds by treating diphenylphosphine with the BH3•THF complex, leading to the formation of the stable this compound adduct. thieme-connect.de An alternative to BH3•THF is the borane-dimethyl sulfide (B99878) (BH3•SMe2) complex, which also serves as an effective borane donor. acs.org

Another approach involves the reduction of chlorodiphenylphosphine (B86185) in the presence of a borane source. For instance, reacting chlorodiphenylphosphine with a mixture of lithium aluminum hydride and borane-tetrahydrofuran complex at 0°C yields this compound. thieme-connect.de Similarly, secondary phosphine oxides can be reduced to secondary phosphine-boranes using borane-tetrahydrofuran. researchgate.net The slow addition of the borane reagent is often crucial to minimize the formation of byproducts. researchgate.net

Enantioselective Synthesis of P-Stereogenic this compound Derivatives

The synthesis of P-stereogenic phosphine boranes, which possess a chiral phosphorus center, is of significant interest for their application in asymmetric catalysis. Several strategies have been developed to achieve high enantioselectivity.

Chiral Auxiliary-Mediated Approaches (e.g., Ephedrine Methodology)

The use of chiral auxiliaries is a well-established and powerful method for the synthesis of enantiomerically pure P-stereogenic compounds. nih.gov The ephedrine-based methodology, developed by Jugé and co-workers, is a prominent example. beilstein-journals.orgrsc.org This multi-step process begins with the reaction of a phosphine precursor with ephedrine, followed by protection with borane to form a chiral 1,3,2-oxazaphospholidine (B15486607) borane intermediate. nih.govbeilstein-journals.org

The key steps in the "Jugé-Stephan method" are:

Ring-opening: Nucleophilic ring-opening of the oxazaphospholidine borane with an organolithium reagent occurs with retention of configuration at the phosphorus center. beilstein-journals.orgrsc.org

P-N Bond Cleavage: Subsequent cleavage of the P-N bond with acidic methanol (B129727) proceeds with inversion of configuration. rsc.orgrsc.org

Substitution: The resulting phosphinite borane reacts with another organolithium reagent, also with inversion of configuration, to yield the desired tertiary phosphine borane. rsc.orgrsc.org

This methodology allows for the synthesis of a wide array of P-chiral tertiary phosphine boranes with high stereoselectivity. beilstein-journals.orgrsc.org

| Auxiliary | Key Intermediate | Stereochemical Outcome | Reference |

| (-)-Ephedrine | 1,3,2-Oxazaphospholidine borane | High enantioselectivity | beilstein-journals.orgrsc.org |

| (-)-Menthol | Menthylphosphinite borane diastereomers | Inversion of configuration | beilstein-journals.org |

Metal-Catalyzed Asymmetric Alkylation Strategies

Metal-catalyzed asymmetric alkylation of secondary phosphine-boranes presents an efficient route to P-stereogenic tertiary phosphine boranes. beilstein-journals.orgthieme-connect.com These reactions often rely on a dynamic kinetic resolution process. nih.gov Chiral transition metal complexes, such as those of ruthenium, palladium, and platinum, are employed as catalysts. nih.govthieme-connect.com

In a typical process, a racemic secondary phosphine is reacted with an alkyl halide in the presence of a chiral metal catalyst. The catalyst forms diastereomeric metal-phosphido complexes that undergo rapid pyramidal inversion. nih.govthieme-connect.com The enantioselectivity of the product is determined by the relative rates of P-inversion and the nucleophilic attack of the phosphido complex on the electrophile. nih.govthieme-connect.com For example, ruthenium catalysts have been used for the enantioselective alkylation of secondary phosphines with benzylic chlorides. nih.govbeilstein-journals.org Similarly, palladium and platinum complexes have been utilized for the asymmetric phosphination of aryl iodides and hydrophosphination of alkenes, respectively. thieme-connect.com

| Catalyst System | Reaction Type | Key Feature | Reference |

| Ruthenium-complex | Asymmetric alkylation | Formation of an electron-rich ruthenium-phosphido complex | nih.govbeilstein-journals.org |

| Palladium-complex | Asymmetric phosphination | Dynamic kinetic resolution of racemic secondary phosphines | thieme-connect.com |

| Platinum-complex | Asymmetric hydrophosphination | Formation of diastereomeric phosphido complexes with chiral ancillary ligands | thieme-connect.com |

| Nickel-pincer complex | Asymmetric addition | Addition of primary phosphines to electron-deficient alkenes | bohrium.com |

Thermodynamic Kinetic Resolution in Stereoselective Synthesis

Thermodynamic kinetic resolution is a key principle underpinning several enantioselective syntheses of P-stereogenic phosphines. nih.govbeilstein-journals.org This process is effective when the rate of inversion of the diastereomeric intermediates is significantly faster than their subsequent reaction. nih.gov The final ratio of the enantiomeric products is governed by the equilibrium between the diastereomeric complexes and the rates of their reaction with an electrophile. nih.gov The major product enantiomer arises from the more stable (major) diastereomeric intermediate. nih.gov This approach has been successfully applied in metal-catalyzed asymmetric alkylations, arylations, and hydrophosphinations of secondary phosphines. nih.govbeilstein-journals.org Strategies based on thermodynamic dynamic resolution have also been reported involving lithiated phosphine boranes. uni-regensburg.de

Functionalization and Derivatization of this compound

A cornerstone of this compound derivatization is its deprotonation to form a highly nucleophilic lithium phosphide-borane complex, which readily participates in alkylation reactions. thieme-connect.denih.gov This classical method involves treating the phosphine-borane adduct with a strong base, such as n-butyllithium (nBuLi) or sec-butyllithium (B1581126) (s-BuLi), typically at low temperatures like -78 °C in a solvent like tetrahydrofuran (B95107) (THF). thieme-connect.demdpi.comwikipedia.org The resulting lithiated species is a potent nucleophile that can react with a diverse array of electrophiles. thieme-connect.deresearchgate.net

This approach is synthetically versatile, enabling the introduction of various functional groups by reacting the lithiated intermediate with electrophiles such as alkyl halides, epoxides, or their surrogates. thieme-connect.deresearchgate.net A significant advantage of this method is the stereochemical control it offers; alkylation of P-chiral secondary phosphine-boranes generally proceeds with retention of configuration at the phosphorus center. thieme-connect.de The borane complex not only facilitates the deprotonation by increasing the acidity of the P-H bond but also protects the phosphine from unwanted oxidation. thieme-connect.dewikipedia.org

Recent methodologies have also explored asymmetric alkylation. For instance, the deprotonation of a racemic secondary phosphine borane in the presence of a chiral ligand like (−)-sparteine allows for dynamic kinetic resolution, yielding chiral tertiary phosphine-boranes with high enantioselectivity after reaction with an electrophile. nih.govacs.org

Table 1: Examples of Alkylation Reactions with Lithiated Phosphine Boranes

| Phosphine Borane Precursor | Base | Electrophile | Product Type | Reference |

|---|---|---|---|---|

| This compound | nBuLi | (R)-4-benzyl-3-(2-bromoacetyl)oxazolidin-2-one derivative | Chiral calixarene (B151959) phosphine borane | mdpi.com |

| tert-Butylphenylphosphine borane (racemic) | s-BuLi / (−)-sparteine | Benzyl bromide | P-chiral tertiary phosphine-borane | nih.gov |

| Diphenyl(methyl)phosphine–borane | s-BuLi | Allyl bromide | Allyldiphenylphosphine-borane | thieme-connect.de |

| Phenylphosphine borane | - | Methyl iodide (with Cinchona alkaloid catalyst) | Monoalkylated phosphine-borane | nih.govbeilstein-journals.org |

| Enantiopure secondary diphosphine borane | - | 1,2-bis(bromomethyl)benzene | P-stereogenic tetraphosphine borane | beilstein-journals.org |

Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile strategy for forming carbon-phosphorus (C-P) bonds, enabling the synthesis of a wide range of aryl- and vinylphosphine-borane derivatives. beilstein-journals.orgorganic-chemistry.org Palladium-catalyzed reactions are particularly prominent in this field, effectively coupling secondary phosphine-boranes like this compound with various organic halides and triflates (Ar-X, where X = I, Br, OTf). researchgate.netacs.orgorganic-chemistry.org These reactions typically employ a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), often in conjunction with a specialized ligand like 1,1'-bis(diisopropylphosphino)ferrocene, to achieve high yields and broad substrate scope. organic-chemistry.org

This methodology is highly valued for its tolerance of diverse functional groups, allowing for the direct synthesis of complex tertiary phosphine-boranes that would be difficult to access through other routes. organic-chemistry.org In addition to palladium, copper complexes are also used, sometimes as co-catalysts, to facilitate these transformations. sustech.edu.cnbeilstein-journals.org For instance, a Pd(0)-Cu(I) co-catalyzed system has been developed for the stereocontrolled synthesis of P-chiral phosphine-boranes from enantioenriched secondary phosphine-boranes, proceeding with retention of the phosphorus configuration. sustech.edu.cn These catalytic methods provide a milder alternative to traditional routes that rely on stoichiometric organometallic reagents. nih.govdntb.gov.ua

Table 2: Selected C-P Cross-Coupling Reactions

| Phosphorus Source | Coupling Partner | Catalyst System | Product | Reference |

|---|---|---|---|---|

| This compound | Aryl Nonaflates/Triflates | Pd(0) | Triarylphosphine boranes | beilstein-journals.org |

| Secondary phosphines | Aryl Bromides/Chlorides | Pd(OAc)₂ / 1,1'-bis(diisopropylphosphino)ferrocene | Tertiary phosphines | organic-chemistry.org |

| Secondary phosphine-boranes | Aryl Iodides | Pd(PPh₃)₄ / CuI | P-chiral tertiary phosphine-boranes | researchgate.netsustech.edu.cn |

| Acylphosphines | Aryl Bromides/Triflates | Palladium catalyst | Trivalent phosphines | organic-chemistry.org |

| Diphenylphosphine | Aryl Iodides | Palladium catalyst / Tertiary amine base | Hydrophilic phosphines | beilstein-journals.org |

A novel and user-friendly method for the synthesis of alkynylphosphine-boranes involves the oxidative P-alkynylation of secondary phosphine-boranes with copper acetylides. acs.orgresearchgate.net This reaction stands out because it demonstrates for the first time that a secondary phosphine protected by a borane can undergo oxidative coupling without oxidation of the phosphorus center itself. acs.orgresearchgate.net The process is typically carried out under mild conditions, often at room temperature, using molecular oxygen as the oxidant. researchgate.net

The reaction involves the coupling of a secondary phosphine-borane with a pre-formed, readily available copper acetylide in the presence of a suitable ligand, such as 1,10-phenanthroline. researchgate.net This protocol enables an "umpolung" or reversal of polarity, where the normally poorly nucleophilic copper acetylides act as effective alkyne transfer reagents. researchgate.net The methodology is applicable to the preparation of a wide range of alkynylphosphine-boranes, including those that are enantioenriched and structurally complex, making it a valuable tool in organic synthesis. acs.orgresearchgate.net The borane adduct is crucial, as it protects the phosphine moiety throughout the oxidative process. acs.org

Table 3: Oxidative P-Alkynylation of Secondary Phosphine-Boranes

| Phosphine-Borane | Copper Acetylide Source | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Secondary dialkylphosphine-boranes | Copper acetylides | O₂, 1,10-phenanthroline, Toluene, room temp. | Alkynylphosphine-boranes | researchgate.net |

| Secondary phosphine-boranes | Alkyl/Aryl 1-bromoalkynes | CuI / 1,10-phenanthroline, Toluene, 20-60 °C | Alkynylphosphine-boranes | nih.gov |

This compound serves as a key building block for the synthesis of sophisticated hybrid and multifunctional ligands, which incorporate different donor atoms or structural motifs. acs.orgacs.org A prime example is the synthesis of the first dibenzophospholyl(diphenylphosphino)methane-borane hybrid ligand. acs.orgacs.orgresearchgate.net

The synthesis of this specific ligand is achieved through a palladium-catalyzed reaction. acs.orgacs.org The key step involves the coupling of the dibenzophospholyl anion with (chloromethyl)diphenylphosphine-borane. acs.org The latter precursor is itself synthesized via a novel and efficient reaction between diphenylphosphine-borane and dichloromethane, conducted under phase-transfer catalysis (PTC) conditions. acs.orgresearchgate.net

This resulting hybrid ligand is notable for its ability to act as a chelating P−(η²-BH₃) ligand. acs.orgresearchgate.net It can coordinate to a metal center, such as rhodium(I), through both the dibenzophospholyl phosphorus atom and the borane group, forming stable, air-insensitive complexes. acs.orgresearchgate.net The development of such hybrid ligands opens avenues for applications in asymmetric catalysis and coordination chemistry. acs.org

Table 4: Synthesis of Dibenzophospholyl(diphenylphosphino)methane-Borane

| Step | Reactants | Conditions | Product | Reference |

|---|---|---|---|---|

| 1 | Diphenylphosphine-borane, Dichloromethane | Phase Transfer Catalysis (PTC) | (Chloromethyl)diphenylphosphine-borane | acs.orgresearchgate.net |

| 2 | (Chloromethyl)diphenylphosphine-borane, Dibenzophospholyllithium | Palladium catalyst | Dibenzophospholyl(diphenylphosphino)methane-borane | acs.orgacs.org |

Phosphinodiboronate complexes, characterized by the [R₂P(BH₃)₂]⁻ anion, represent a unique class of derivatives accessible from phosphine-borane precursors. acs.org These species can be synthesized through several routes. One prominent method involves the reaction of an alkaline-earth phosphidoborane complex, such as [(BDI)Mg(H₃B·PPh₂)]₂ (where BDI is a β-diketiminate ligand), with a strong Lewis acid like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃). researchgate.netrsc.org This reaction leads to the formation of a P→B adduct, resulting in the phosphinodiboronate complex. rsc.org

An alternative pathway to these complexes is through a BH₃ transfer reaction. bath.ac.ukacs.org For example, the treatment of an alkaline-earth phosphidoborane complex with an excess of diphenylphosphine-borane (Ph₂PH·BH₃) can result in the transfer of a borane group, eliminating uncomplexed diphenylphosphine and forming the phosphinodiboronate complex. rsc.orgbath.ac.ukacs.org This outcome is sometimes favored over dehydrocoupling reactions. acs.org Phosphinodiboronate anions have proven to be effective ligands for f-block elements, leading to the synthesis of novel uranium and lanthanide complexes with distinct structural and electronic properties. acs.orgosti.govdigitellinc.com

Table 5: Synthesis of Phosphinodiboronate Complexes

| Precursors | Reagents | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| [(BDI)Ca(H₃B·PPh₂)] | B(C₆F₅)₃ | [(BDI)Ca(η⁶-toluene){H₃B·PPh₂·B(C₆F₅)₃}] | P→B adduct formation with Lewis acid | researchgate.netrsc.org |

| [(BDI)Mg(Ph₂PBH₃)]₂ | Ph₂PH·BH₃ | [(BDI)Mg{(H₃B)₂PPh₂}]₂ | BH₃ transfer from excess phosphine-borane | bath.ac.ukacs.org |

| Metal halides (U, Ln) | K(H₃BPR₂BH₃) | M(H₃BPR₂BH₃)₃ | Homoleptic f-element complexes | acs.org |

The Michael-type addition is a fundamental carbon-phosphorus bond-forming reaction that utilizes deprotonated secondary phosphine-boranes as nucleophiles. wikipedia.orgresearchgate.net In this reaction, a secondary phosphine-borane, such as this compound, is first deprotonated with a base to generate the corresponding phosphide (B1233454) anion. wikipedia.org This nucleophilic species then adds in a conjugate fashion to a Michael acceptor, which is typically an activated alkene like an α,β-unsaturated ester, nitrile, or aldehyde. wikipedia.orgresearchgate.netbeilstein-journals.org

This methodology is particularly valuable for the synthesis of functionalized phosphine-boranes. A key feature of this reaction is its stereospecificity; when an optically pure P-chiral secondary phosphine-borane is used, the Michael addition proceeds with a high degree of retention of stereochemistry at the phosphorus center. researchgate.net Furthermore, asymmetric variations have been developed. For example, the organocatalytic asymmetric hydrophosphination of α,β-unsaturated aldehydes can be achieved using a chiral pyrrolidine (B122466) derivative as a catalyst, leading to products with high enantioselectivity. beilstein-journals.org The borane group is stable throughout the reaction, protecting the phosphorus atom and simplifying handling and purification. researchgate.netbeilstein-journals.org

Table 6: Examples of Michael-Type Additions

| Phosphorus Nucleophile Source | Michael Acceptor | Conditions/Catalyst | Product Feature | Reference |

|---|---|---|---|---|

| Deprotonated P-chiral secondary phosphines | Generic Michael acceptors | Base-mediated | Proceeds with retention of ee | researchgate.net |

| Diphenylphosphine | α,β-Unsaturated aldehydes | Chiral pyrrolidine organocatalyst | High yield and enantioselectivity (product is a phosphine-borane) | beilstein-journals.org |

| Secondary phosphines | Acrylonitrile, Acrylate esters | Pt((R,R)-Me-DuPhos) complex | Chiral phosphine products (low ee) | beilstein-journals.org |

Fundamental Reactivity Modes

The unique structure of this compound, featuring a P-H bond and a BH3 group, allows for several distinct modes of reactivity. These include its function as a reducing agent, its participation in nucleophilic additions, and its ability to be deprotonated to form highly reactive intermediates.

The borane moiety (BH3) in this compound imparts reducing capabilities to the molecule. researchgate.net The B-H bonds can act as a source of hydride (H⁻), enabling the reduction of various functional groups. This reactivity is particularly evident in its lithiated form, where the resulting phosphido-borane species can selectively reduce carbonyl compounds. researchgate.net For instance, while secondary phosphine oxides are typically reduced by strong reducing agents like DIBAL-H, the borane group in phosphine-borane complexes can participate directly in reduction processes. researchgate.net This dual reactivity allows the complex to act as either a phosphinating agent or a reducing agent, a choice that can often be controlled by reaction conditions. researchgate.net

Following deprotonation to its anionic form, this compound becomes a potent nucleophile. sigmaaldrich.com The resulting lithium diphenylphosphido-borane (Ph2P(BH3)Li) readily engages in nucleophilic addition reactions with electrophiles such as carbonyl compounds. researchgate.net Research has shown that this species exhibits dual reactivity towards aldehydes and ketones, leading to either a phosphination product (P-adduct) or a reduction product (alcohol). researchgate.net The outcome of the reaction can be finely tuned by controlling the temperature. At lower temperatures, the reaction is under kinetic control and favors the formation of the phosphination adduct. Conversely, at higher temperatures, the reaction shifts to thermodynamic control, yielding the alcohol as the major product. researchgate.net This behavior underscores the ability of the phosphido-borane anion to act as both a nucleophile and a reducing agent. researchgate.net

Table 1: Reactivity of Lithium Diphenylphosphido-borane with Carbonyl Compounds This table summarizes the temperature-dependent dual reactivity of lithium diphenylphosphido-borane when reacting with various aldehydes and ketones.

| Entry | Carbonyl Compound | Temperature (°C) | Time (h) | Product(s) (Ratio) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Benzaldehyde | -78 | 0.5 | P-adduct / Alcohol (95:5) | 95 |

| 2 | Benzaldehyde | 25 | 1 | P-adduct / Alcohol (0:100) | 99 |

| 3 | p-Anisaldehyde | -78 | 0.5 | P-adduct / Alcohol (95:5) | 95 |

| 4 | p-Anisaldehyde | 25 | 1 | P-adduct / Alcohol (0:100) | 98 |

| 5 | Cyclohexanecarboxaldehyde | -78 | 0.5 | P-adduct / Alcohol (95:5) | 95 |

| 6 | Cyclohexanecarboxaldehyde | 25 | 1 | P-adduct / Alcohol (0:100) | 97 |

| 7 | Acetophenone | -78 to 25 | 2 | P-adduct / Alcohol (0:100) | 99 |

Data sourced from a study on the dual reactivity of Ph2P(BH3)Li. researchgate.net

The proton on the phosphorus atom of this compound is acidic and can be removed by a strong base, such as n-butyllithium (n-BuLi), to generate a lithium phosphido-borane species. acs.orgnih.govfigshare.combeilstein-journals.org Multinuclear NMR studies have demonstrated that the deprotonation of this compound in tetrahydrofuran (THF) yields a disolvated lithium phosphido-borane, Ph2P(BH3)Li. acs.orgnih.gov In this species, the lithium cation is coordinated to the hydride ligands on the boron atom and two THF molecules, rather than directly to the phosphorus atom. acs.orgnih.gov This resulting phosphido-borane anion is a key intermediate in various synthetic applications, including nucleophilic substitutions and metal-catalyzed cross-coupling reactions. beilstein-journals.org Besides organolithium reagents, alkaline-earth metal complexes, such as those of magnesium and calcium, can also be used for the deprotonation, leading to the formation of corresponding alkaline-earth phosphidoborane derivatives. bath.ac.ukbath.ac.uk These phosphido-borane anions are generally generated and used in situ due to their high reactivity. researchgate.net

Dehydrocoupling and Dehydrogenation Processes

Dehydrocoupling reactions of this compound are a primary method for forming phosphorus-boron bonds, leading to the creation of phosphinoborane oligomers and polymers. These processes, which involve the elimination of molecular hydrogen (H2), can be promoted by transition metal catalysts or main group compounds.

Transition metal complexes, particularly those of rhodium and ruthenium, are effective catalysts for the dehydrocoupling of this compound. thieme-connect.deacs.org While thermal dehydrocoupling requires high temperatures (above 170°C), rhodium catalysts such as [{Rh(μ-Cl)(1,5-cod)}2] or [Rh(1,5-cod)2][OTf] can facilitate the reaction under much milder conditions. acs.org The nature of the product depends on the reaction conditions. For example, catalysis with a rhodium complex at 90°C yields the linear dimer Ph2PH–BH2–PPh2–BH3, while at 120°C, a mixture of the cyclic trimer [Ph2P–BH2]3 and tetramer [Ph2P–BH2]4 is formed. acs.org In refluxing toluene, high-molecular-weight poly(phosphinoborane) can be obtained. thieme-connect.de Mechanistic studies suggest that for rhodium catalysts, the dehydrocoupling of Ph2PH·BH3 proceeds via a homogeneous mechanism. nih.gov Ruthenium complexes, such as CpRu(CO)2PPh2·BH3, have also been shown to be active catalysts for this transformation in the melt at 120°C. nih.gov

Table 2: Transition Metal-Catalyzed Dehydrocoupling of this compound This table illustrates the products obtained from the dehydrocoupling of this compound using different transition metal catalysts and conditions.

| Catalyst (mol %) | Substrate | Conditions | Product(s) | Source |

|---|---|---|---|---|

| [{Rh(μ-Cl)(1,5-cod)}2] (0.5-1%) | Neat Ph2PH·BH3 | 90°C | Linear Dimer: Ph2PH–BH2–PPh2–BH3 | acs.org |

| [{Rh(μ-Cl)(1,5-cod)}2] (0.5-1%) | Neat Ph2PH·BH3 | 120°C | Cyclic Trimer and Tetramer: [Ph2P–BH2]3 / [Ph2P–BH2]4 | acs.org |

| [Rh(1,5-cod)2]OTf (0.3%) | Ph2PH·BH3 in Toluene | Reflux | High-molecular-weight Poly(phosphinoborane) | thieme-connect.de |

| [RhCp*Me(PMe3)(CH2Cl2)][BArF4] (5%) | Ph2PH·BH3 in Toluene | 100°C, 16h | Linear Dimer: H3B·PPh2BH2·PPh2H (95%) | rsc.org |

| CpFe(CO)2PPh2·BH3 | Neat Ph2PH·BH3 | 120°C | Linear Dimer: Ph2PH·BH2·PPh2·BH3 | nih.gov |

In addition to transition metals, certain main group compounds can also mediate the dehydrogenation of phosphine-boranes. Tris(pentafluorophenyl)borane, B(C6F5)3, a strong Lewis acid, has been reported as an efficient metal-free catalyst for forming P-B bonds through the dehydrocoupling of secondary phosphine-boranes. thieme-connect.de This approach is part of a broader strategy involving "Frustrated Lewis Pairs" (FLPs), which are combinations of bulky Lewis acids and bases that cannot form a classical adduct. acs.org While much of the research on FLP-mediated dehydrogenation has focused on amine-borane adducts, the underlying principle of activating small molecules like H2 is applicable. nih.govrsc.org These systems operate by having the Lewis base component deprotonate the phosphine while the Lewis acid component accepts a hydride from the borane, facilitating the elimination of H2. rsc.org The development of these main group systems offers a metal-free alternative for promoting dehydrogenation reactions. rsc.org

Lewis Acidity and Basicity Interactions

This compound itself is a Lewis acid-base adduct, formed from the reaction of diphenylphosphine (the Lewis base) and borane (the Lewis acid). wikipedia.org This complexation stabilizes the otherwise air-sensitive diphenylphosphine. wikipedia.org The formation of such adducts is a general and reversible process. thieme-connect.deresearchgate.net

This compound can further react with other boranes and related species to form more complex adducts. For example, 1,1'-bis(diphenylphosphino)ferrocene (dppf) reacts with BH₃·THF to yield dppf(BH₃)₂, where borane groups are coordinated to each phosphorus atom. acs.org This demonstrates the ability of the phosphorus center in phosphine-boranes to act as a Lewis base towards stronger or available Lewis acids.

The interaction is not limited to simple boranes. Reactions with thiaboranes and carboranes also lead to the formation of Lewis acid-base adducts. acs.org For instance, dppf reacts with nido-6-SB₉H₁₁ and nido-8-Me₂S-7-CB₁₀H₁₂ to form new adducts where the dppf ligand coordinates to the boron cage. acs.org

A notable reaction involves the treatment of alkaline-earth phosphidoborane derivatives with B(C₆F₅)₃, which results in the formation of phosphinodiboronate complexes. rsc.org This highlights the capacity of the phosphidoborane unit to act as a Lewis base towards the potent Lewis acid B(C₆F₅)₃.

| Lewis Base | Lewis Acid | Product | Ref |

| Diphenylphosphine | Borane (BH₃) | This compound (Ph₂PH·BH₃) | wikipedia.org |

| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | BH₃·THF | dppf(BH₃)₂ | acs.org |

| dppf | nido-6-SB₉H₁₁ | arachno-9-dppf-6-SB₉H₁₁ | acs.org |

| [(BDI)Ca(H₃B·PPh₂)] | B(C₆F₅)₃ | [(BDI)Ca(η⁶-toluene){H₃B·PPh₂·B(C₆F₅)₃}] | rsc.org |

Frustrated Lewis Pairs (FLPs) are combinations of sterically hindered Lewis acids and bases that are unable to form a classical adduct. nih.gov This "frustration" leads to unique reactivity, including the activation of small molecules. While this compound itself is a stable adduct, its components (phosphines and boranes) are the building blocks of FLP chemistry.

Reactions involving phosphine/borane FLPs, such as those combining a bulky phosphine like tricyclohexylphosphine (B42057) (PCy₃) with a strong Lewis acid like tris(pentafluorophenyl)borane (B(C₆F₅)₃), can activate dihydrogen and other small molecules. rsc.org The phosphine acts as the Lewis base and the borane as the Lewis acid.

While direct reactions of the stable this compound adduct in an FLP context are less common, the principles of FLP chemistry are relevant to its reactivity. For instance, the interaction of phosphine-boranes with other Lewis acids or bases can be seen through the lens of FLP principles. The combination of phosphinimines (Ph₃PNR) with B(C₆F₅)₃ has been explored in FLP chemistry. rsc.orgresearchgate.net Depending on the substituents, these pairs can either form adducts or remain as unquenched FLPs capable of activating H₂. rsc.orgresearchgate.net

Computational studies on borane-phosphine FLPs have provided insights into their reaction mechanisms, for example, in the complexation of nitrous oxide (N₂O). rsc.org These studies suggest that the reaction is initiated by the binding of the substrate to one component of the FLP, followed by interaction with the other. rsc.org The concept of single-electron transfer (SET) has also emerged as a possible mechanistic pathway in FLP chemistry, where an electron is transferred from the Lewis base to the Lewis acid, forming a radical ion pair that can then activate substrates. nih.gov

Borane Transfer and Exchange Reactions

Borane transfer reactions are a key aspect of the chemistry of this compound and related compounds. The borane group can be transferred from the phosphine to other Lewis bases, most notably amines. wikipedia.orgnih.gov This deprotection reaction is an equilibrium process, and its efficiency is influenced by the nature of the phosphine, the amine, and the solvent. nih.gov

The transfer of borane from a phosphine to an amine is generally favored when the amine is a stronger Lewis base than the phosphine. This process is fundamental to the use of phosphine-boranes as protected forms of phosphines in synthesis. thieme-connect.deresearchgate.netscholaris.ca

Exchange reactions can also occur between a phosphine-borane complex and a different free phosphine. kul.pl This equilibrium-driven reaction can be used to synthesize new phosphine-boranes or to liberate a desired phosphine from its borane adduct. kul.pl The reaction of a phosphine-borane with a low molecular weight, volatile phosphine can be used to deprotect the original phosphine, with the volatile phosphine-borane adduct being easily removed. kul.pl

Furthermore, borane transfer can occur from a phosphine-borane to another borane-containing species. For example, adding excess diphenylphosphine-borane to a magnesium phosphidoborane complex resulted in BH₃ transfer to generate a phosphinodiboronate complex. rsc.orgbath.ac.uk

The table below details various borane transfer and exchange reactions:

| Borane Donor | Acceptor | Product(s) | Conditions/Observations | Ref |

| Triphenylphosphine (B44618) borane | Quinuclidine/Triethylamine | Amine-borane + Triphenylphosphine | Second-order kinetics, SN2-like process | nih.gov |

| Dicyclohexylphenylphosphine borane | Trimethylphosphine | Trimethylphosphine borane + Dicyclohexylphenylphosphine | Equilibrium reaction, studied kinetically | kul.pl |

| [(BDI)Mg(Ph₂PBH₃)]₂ | Ph₂PH·BH₃ | [(BDI)Mg{(H₃B)₂PPh₂}]₂ + Ph₂PH | BH₃ transfer favored over dehydrocoupling | rsc.orgbath.ac.uk |

| Phosphine-boranes | Amines (e.g., DABCO, diethylamine) | Amine-borane + Free phosphine | Common deprotection method | thieme-connect.denih.gov |

Mechanism of Phosphine Borane Deprotection with Amines

The deprotection of phosphine-boranes using amines is a crucial reaction for liberating the free phosphine for use in catalysis or other synthetic applications. researchgate.netscholaris.ca Extensive kinetic studies have established that this borane transfer reaction proceeds via a direct, bimolecular nucleophilic substitution (Sₙ2-like) mechanism. nih.govresearchgate.net

Second-Order Kinetics : The reaction rate is dependent on the concentrations of both the phosphine-borane and the amine. nih.gov

Negative Entropies of Activation : The transition state is more ordered than the reactants, which is consistent with two molecules coming together in the rate-determining step. nih.gov

Lack of Crossover Products : When a mixture of phosphine-boranes is reacted with an amine, no crossover products are observed, ruling out a dissociative (Sₙ1-like) mechanism where free BH₃ would be generated. nih.gov

In this Sₙ2-like process, the amine acts as a nucleophile, directly attacking the boron atom of the phosphine-borane complex. This leads to a transition state where the borane is partially bonded to both the incoming amine and the outgoing phosphine. Finally, the P-B bond is fully cleaved, and the N-B bond is formed, yielding the free phosphine and the amine-borane adduct. nih.govresearchgate.netkul.pl

The rate and efficiency of this deprotection are significantly influenced by several factors:

Amine : More reactive amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), accelerate the reaction. nih.gov Cyclic amines are often more efficient in apolar solvents. nih.gov

Phosphine : Aryl-rich phosphine-boranes (like triphenylphosphine borane) are generally more reactive and can be deprotected with less reactive amines like diethylamine (B46881). nih.gov

Solvent : P-to-N borane transfer is typically more efficient in apolar solvents due to reduced entropic costs and destabilization of the ground state. nih.gov

Computational studies using Density Functional Theory (DFT) have further supported the Sₙ2-like mechanism, providing a molecular-level picture of the reaction pathway. kul.pl

Influence of Amine Structure, Phosphine Substitution, and Solvent Polarity on Reaction Kinetics and Efficiency

The kinetics and efficiency of reactions involving this compound and related phosphine boranes, particularly the deprotection (borane transfer) to amines, are profoundly influenced by the interplay of several key factors. The structure of the amine nucleophile, the nature of the substituents on the phosphorus atom, and the polarity of the reaction solvent all play critical roles in dictating the rate and outcome of the reaction. Kinetic studies have established that the transfer of the borane group from phosphine to amine is a bimolecular process. researchgate.netnih.gov Evidence, including second-order kinetics and negative entropies of activation, points towards a direct SN2-like transfer mechanism rather than a dissociative SN1-type pathway. researchgate.netnih.govresearchgate.net The rate (k) and equilibrium (K) of this transfer can vary by several orders of magnitude depending on these conditions. researchgate.netnih.gov

Influence of Amine Structure

The structure of the amine used for the deprotection of phosphine boranes has a substantial impact on the reaction rate. Research indicates that cyclic amines are generally more efficient for promoting the phosphorus-to-nitrogen (P-to-N) borane transfer compared to their acyclic counterparts. researchgate.netnih.gov This enhanced efficiency is attributed to reduced entropic costs and destabilization of the ground state in the transition state. researchgate.netnih.gov More reactive amines, such as the bicyclic amine 1,4-diazabicyclo[2.2.2]octane (DABCO), are particularly effective and are often employed when deprotecting less reactive, alkyl-rich phosphine boranes. researchgate.netnih.govacs.org

Table 1: Comparative Efficiency of Different Amine Structures in Borane Transfer from Phosphine Boranes

| Amine Class | Example(s) | Relative Efficiency | Rationale |

| Cyclic Amines | Pyrrolidine, DABCO | Higher | Reduced entropic costs and ground-state destabilization. researchgate.netnih.gov |

| Acyclic Amines | Triethylamine, Diethylamine | Lower | Higher entropic barrier compared to cyclic amines. researchgate.netnih.gov |

| Bicyclic Amines | DABCO | Very High | High reactivity, effective for deprotecting stable phosphine boranes. researchgate.netnih.gov |

Influence of Phosphine Substitution

The electronic and steric properties of the substituents on the phosphorus atom of the phosphine borane complex are a determining factor in its reactivity.

Aryl vs. Alkyl Substituents: Phosphine boranes with aryl substituents (aryl-rich) are generally more reactive towards amines than those with alkyl substituents (alkyl-rich). researchgate.netnih.gov For instance, triphenylphosphine borane is reactive enough to be deprotected using relatively mild amines like diethylamine or pyrrolidine. researchgate.netnih.gov In contrast, more stable alkyl-rich phosphines often require more forceful conditions, such as the use of a highly reactive amine like DABCO at elevated temperatures. researchgate.netnih.gov

Electronic Effects of Aryl Substituents: In related dehydrocoupling reactions of diarylphosphine boranes, substituents on the aryl rings significantly affect the reaction rate. Electron-withdrawing groups (e.g., p-CF₃) have been shown to accelerate the rate of dehydrocoupling compared to electron-donating groups (e.g., p-OMe). acs.org However, this increased reactivity can be accompanied by a higher incidence of undesirable side reactions, such as P–B bond cleavage. acs.org

Steric Effects: The steric bulk of the phosphine substituents also plays a crucial role. Thermolysis of mixed-substituent phosphine/phosphine-boranes, such as Ph₂P(BH₃)CH₂PR₂ (where R = Cy, tBu), results in the migration of the borane group to the more electron-rich and sterically demanding phosphorus center. ncl.ac.uk Extremely bulky substituents, as seen in H₃B·P(Ad)₂H (Ad = adamantyl), can completely inhibit dehydrocoupling, with P–B bond cleavage becoming the dominant reaction pathway. acs.org

Table 2: Influence of Phosphine Substituents on Reactivity

| Phosphine Borane Type | Substituent Example | Relative Reactivity | Notes |

| Aryl-Rich | Triphenylphosphine borane | Higher | Sufficiently reactive for deprotection with mild amines. researchgate.netnih.gov |

| Alkyl-Rich | Trialkylphosphine boranes | Lower | Requires more reactive amines (e.g., DABCO) and/or higher temperatures. researchgate.netnih.gov |

| Aryl with EWG | H₃B·P(p-CF₃C₆H₄)₂H | Faster (Dehydrocoupling) | Increased rate of reaction but also increased P-B bond cleavage. acs.org |

| Aryl with EDG | H₃B·P(p-MeOC₆H₄)₂H | Slower (Dehydrocoupling) | Less prone to P-B bond cleavage compared to EWG-substituted analogues. acs.org |

| Sterically Bulky | H₃B·P(Ad)₂H | Very Low / Unreactive | P-B bond cleavage is favored over dehydrocoupling. acs.org |

Influence of Solvent Polarity

The choice of solvent significantly affects the kinetics of borane transfer, though it has a minimal effect on the equilibrium constant (Keq) of the reaction. researchgate.net For the SN2-like deprotection of phosphine boranes by amines, apolar solvents are generally found to promote a more efficient transfer. researchgate.netnih.gov The use of apolar solvents can lead to faster reaction rates. researchgate.net In contrast, some studies have noted that the slowest rates of ligand exchange occur in chloroform (B151607) (CDCl₃), while the fastest are observed in tetrahydrofuran (THF). researchgate.net However, for related dehydropolymerization reactions, THF has been shown to slow the reaction rate compared to less-coordinating solvents like fluorobenzene, possibly through the reversible formation of a solvent adduct. nih.gov The selection of a solvent is often a balance between optimizing reaction kinetics and ensuring adequate solubility of the reactants. nih.gov

Table 3: Effect of Solvent Polarity on Phosphine Borane Reaction Efficiency

| Solvent Type | Example(s) | Effect on Rate/Efficiency | Rationale/Context |

| Apolar | Toluene, Hydrocarbons | More Efficient | Favored for P-to-N borane transfer due to reduced entropic costs. researchgate.netnih.gov |

| Polar Aprotic | Tetrahydrofuran (THF) | Variable | Can lead to fast ligand exchange but may slow some polymerization reactions. researchgate.netnih.gov |

| Halogenated | Chloroform (CDCl₃) | Slower | Observed to have the slowest rates of ligand exchange in one study. researchgate.net |

Catalytic Applications of Diphenylphosphine Borane and Its Derivatives

Ligand Design and Application in Asymmetric Catalysis

The borane (B79455) protection of diphenylphosphine (B32561) allows for stereoselective manipulations at the phosphorus center, which is fundamental to the design of chiral ligands for asymmetric catalysis. These ligands create a chiral environment around a metal center, enabling the synthesis of enantiomerically enriched products.

The synthesis of P-stereogenic phosphine (B1218219) ligands, where the phosphorus atom itself is a chiral center, is a significant area of asymmetric catalysis. st-andrews.ac.ukjst.go.jp The use of phosphine-boranes, such as diphenylphosphine borane, as intermediates is a key methodology in this field. jst.go.jpnih.govnih.gov This approach circumvents the challenges associated with the synthesis and handling of air-sensitive and often pyrophoric free phosphines. The borane group protects the phosphine from oxidation and allows for stereospecific reactions to introduce chirality at the phosphorus atom. nih.gov

The development of P-chiral phosphine ligands has been significantly advanced by utilizing phosphine-boranes. tcichemicals.com For instance, rationally designed, conformationally rigid, and electron-rich P-chiral phosphine ligands synthesized via phosphine-borane intermediates have demonstrated excellent enantioselectivity and high catalytic activity in various asymmetric reactions. jst.go.jpnih.govresearchgate.net One of the earliest and most well-known examples of a P-chirogenic ligand is DIPAMP, used in the industrial production of L-DOPA. tcichemicals.com Modern methods using phosphine-borane chemistry have made the synthesis of ligands like DIPAMP and other novel P-chiral structures more accessible. jst.go.jptcichemicals.com

These ligands have proven effective in numerous catalytic asymmetric reactions, including hydrogenations, which are critical for producing optically active compounds for pharmaceuticals and agrochemicals. nih.govresearchgate.net The close proximity of the stereogenic phosphorus atom to the metal center in a catalyst complex allows for effective transfer of asymmetry during the catalytic cycle. st-andrews.ac.uk

Table 1: Examples of P-Chiral Phosphine Ligands Synthesized via Phosphine-Borane Intermediates and Their Catalytic Applications

| Ligand Name | Precursor/Intermediate | Catalytic Application | Metal | Enantioselectivity (ee) |

|---|---|---|---|---|

| (S,S)-DIPAMP | Methylphenylphosphine-borane derivative | Asymmetric Hydrogenation | Rh | Up to 96% |

| QuinoxP* | (R)- or (S)-tert-butylmethylphosphine-borane | Asymmetric Hydrogenation | Rh | High |

| BenzP* | (R)- or (S)-tert-butylmethylphosphine-borane | Asymmetric Hydrogenation | Rh | High |

This table is interactive. Click on the headers to sort the data.

Hemilabile ligands contain at least two different donor atoms, one of which forms a strong bond with a metal center while the other forms a weaker, labile bond. This labile bond can dissociate and re-associate during a catalytic cycle, opening up a coordination site for substrate binding. This dynamic behavior can significantly influence the activity and selectivity of a catalyst.

Derivatives of this compound can be incorporated into multidentate ligand frameworks that exhibit hemilability. cardiff.ac.uk For example, chiral heterodonor ligands can be constructed using synthons like diphenylglycidyl phosphine, which is derived from diphenylphosphine. cardiff.ac.uk These ligands can contain a "hard" donor atom (like oxygen or nitrogen) and a "soft" phosphine donor. The differing coordination strengths of these donor atoms with a metal center can lead to hemilabile behavior. researchgate.net The coordination chemistry of such ligands is crucial, as the ability to tune the steric and electronic properties of the ligand backbone allows for the rational design of catalysts for specific applications. cardiff.ac.uk The flexible coordination modes of these ligands can stabilize catalytic intermediates and facilitate key steps in the catalytic cycle. acs.org

Chiral phosphine ligands derived from this compound are instrumental in a variety of stereoselective catalytic processes. While the prompt specifically mentions cycloisomerization, the available literature more broadly highlights applications in other significant asymmetric transformations.

For example, P-stereogenic phosphine-phosphite ligands derived from phosphanorbornane intermediates have been applied in palladium-catalyzed asymmetric allylic substitution and rhodium-catalyzed asymmetric hydrogenation. rsc.orgnih.gov In the allylic substitution of diphenylallyl acetate (B1210297), moderate enantiomeric excesses (ee's) of up to 60% were achieved. rsc.orgnih.gov In the asymmetric hydrogenation of a dehydroamino ester, ee's up to 50% were obtained. rsc.orgnih.gov These results underscore the potential of ligands derived from phosphine-borane chemistry to induce stereoselectivity in carbon-carbon and carbon-hydrogen bond-forming reactions. The design of the ligand, including its steric bulk and electronic properties, is critical for achieving high levels of asymmetric induction. nih.gov

Role in Transition Metal-Catalyzed Cross-Coupling Reactions

Ligands derived from this compound play a crucial role in stabilizing and activating transition metal catalysts, particularly palladium, for cross-coupling reactions. These reactions are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. nih.govnih.gov The choice of phosphine ligand is critical for the efficiency of the catalytic cycle, influencing the rates of oxidative addition and reductive elimination. nih.gov

Diphenylphosphine derivatives serve as effective ligands for these transformations. iiste.orgresearchgate.netresearchgate.net Palladium complexes bearing these phosphine ligands have been successfully used as pre-catalysts for the coupling of various aryl bromides and chlorides with substituted phenylboronic acids. iiste.orgresearchgate.netresearchgate.net The use of bulky and electron-rich phosphine ligands, a class that can be accessed from this compound precursors, is known to enhance catalyst activity, allowing for the coupling of less reactive substrates like aryl chlorides and expanding the reaction's scope. nih.govsigmaaldrich.com

Table 2: Application of Diphenylphosphine-Derived Ligands in Suzuki-Miyaura Coupling

| Aryl Halide | Boronic Acid/Ester | Ligand/Catalyst System | Yield |

|---|---|---|---|

| 4-Bromoacetophenone | Phenylboronic acid | ((CH₃)₃SiC₆H₄PPh₂)₂PdCl₂ | Good conversion |

| Aryl Chlorides | Various | Pd / Dialkylbiaryl phosphines | High yields |

| Aryl Tosylates | Various | Pd / CM-phos | High yields |

This table is interactive. Click on the headers to sort the data.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, typically between an aryl halide and an amine. wikipedia.orgacsgcipr.org This reaction has become a cornerstone of modern synthetic chemistry for the preparation of aryl amines. The performance of the catalytic system is highly dependent on the structure of the phosphine ligand. rsc.orgjk-sci.com

Table 3: General Ligand Types and Substrates in Buchwald-Hartwig Amination

| Ligand Type | Aryl Halide/Sulfonate | Amine Coupling Partner | General Outcome |

|---|---|---|---|

| Bidentate Phosphines (e.g., BINAP, DPPF) | Aryl Iodides, Triflates | Primary Amines | Efficient Coupling |

| Bulky Monophosphines (e.g., X-Phos) | Aryl Chlorides, Bromides | Primary & Secondary Amines | Broad Scope, High Yields |

| Indenyl-derived Phosphines | Aryl Halides | Various Amines | High Catalytic Activity |

This table is interactive. Click on the headers to sort the data.

Catalytic Dehydrogenation Processes in the Presence of Ruthenium Complexes

The dehydrogenation of amine-boranes and related compounds is a field of intense research due to its potential for chemical hydrogen storage. Ruthenium complexes are among the most effective catalysts for these transformations. The interaction of ruthenium complexes with phosphine-boranes, including this compound (H3B·PHPh2), has been investigated.

Studies have shown that the treatment of a cationic ruthenium fragment, [Ru(xantphos)(PPh3)(OH2)H][BArF4], with diphenylphosphine-borane resulted in the cleavage of the B-P bond. researchgate.net This led to the formation of a bis-secondary phosphine complex, [Ru(xantphos)(PHPh2)2H][BPh4], rather than the coordination of the intact phosphine-borane adduct. researchgate.net This observation suggests that the B-P bond in this compound can be susceptible to cleavage by certain reactive metal centers.

While ruthenium complexes with other ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), have shown moderate to good activity in the catalytic dehydrogenation of amine-boranes like H3B·NHMe2, the direct and efficient use of this compound as a ligand or substrate in ruthenium-catalyzed dehydrogenation processes remains a challenge. researchgate.net The lability of the B-P bond under certain catalytic conditions is a key factor that needs to be considered in the design of future catalytic systems based on phosphine-borane adducts.

Hydroformylation Reactions Catalyzed by Platinum(II) Complexes

The hydroformylation of olefins is a cornerstone of industrial chemistry, enabling the synthesis of aldehydes from alkenes, carbon monoxide, and hydrogen. While rhodium-based catalysts have been extensively studied, platinum(II) complexes, often activated by tin(II) chloride, have emerged as effective catalysts, particularly noted for their high regioselectivity. tue.nl The performance of these platinum catalysts is highly dependent on the nature of the phosphine ligands employed.

In this context, derivatives of this compound have been utilized as precursors to synthesize specialized bidentate phosphine ligands for platinum(II)-catalyzed hydroformylation. For instance, a bis(phosphine borane) has been synthesized from a 3-diphenylphosphinoyl-1-phenylphospholane 1-oxide precursor. researchgate.net This borane-protected compound serves as a stable intermediate, which, after deprotection, yields the corresponding bisphosphine ligand. This ligand can then be complexed with platinum(II) to form a cis-chelate platinum(II) complex. researchgate.net

Research involving these specific platinum(II) complexes in the hydroformylation of styrene (B11656) and its derivatives has shown modest catalytic activity. However, they exhibit unusual regioselectivity, favoring the branched aldehyde isomer, which is a valuable characteristic for the synthesis of fine chemicals. researchgate.net The stereostructure of the ligands and their platinum complexes plays a crucial role in determining the catalytic outcome. researchgate.net

| Substrate | Catalyst System | Activity | Regioselectivity | Reference |

|---|---|---|---|---|

| Styrene and its analogues | cis-Chelate Platinum(II) complex from a bis(phosphine borane) precursor | Modest | Unusual (high branched selectivity) | researchgate.net |

Theoretical and Computational Investigations of Diphenylphosphine Borane

Electronic Structure Calculations

The electronic structure of a molecule dictates its physical and chemical behavior. Computational methods allow for a detailed examination of the orbitals and electron distribution within diphenylphosphine (B32561) borane (B79455), providing a foundation for understanding its reactivity.

Density Functional Theory (DFT) Studies on Reactivity and Structure

DFT calculations, often at the B3LYP level of theory, have been used to investigate the impact of substituents on the phosphine-borane bond. By analyzing a series of para-substituted triarylphosphine-borane adducts, researchers have correlated electronic effects with changes in bond strength and length. These studies utilize techniques such as Natural Bond Orbital (NBO) analysis to quantify the electron density distribution between the phosphine (B1218219) and borane fragments bris.ac.uk. The insights gained from these studies are directly applicable to understanding the reactivity of diphenylphosphine borane, where the phenyl groups modulate the electronic properties of the phosphorus center.

Furthermore, DFT has been employed to explore the reactivity of phosphine-boranes in various chemical transformations. For instance, in the context of CO₂ activation, computational studies have shown that the catalytic activity of phosphine-borane systems is highly dependent on the nature of the substituents on both the phosphorus and boron atoms researchgate.net. These calculations help in designing more efficient catalysts by tuning their electronic and steric properties.

Analysis of Intrinsic Properties and Wave Functions

A deeper understanding of the electronic nature of this compound can be obtained through the analysis of its intrinsic properties and molecular wave function. Methods such as the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the topology of the electron density and characterize the nature of chemical bonds. For the P–B bond in phosphine-borane adducts, QTAIM analysis can provide quantitative measures of its covalent and ionic character.

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting reactivity. In this compound, the HOMO is typically localized on the phosphine moiety, reflecting its nucleophilic character, while the LUMO is associated with the borane group, indicating its electrophilic nature. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and chemical reactivity.

Mechanistic Pathway Elucidation

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. For reactions involving this compound, these studies can identify intermediates, transition states, and the energetic barriers that govern the reaction rate and outcome.

Determination of Activation Barriers and Transition States

A key application of computational chemistry is the determination of activation barriers (ΔG‡) and the geometry of transition states. This information is critical for understanding the kinetics of a reaction. For instance, in the activation of small molecules like H₂ and CO₂ by diphosphinoboranes, which are structurally related to this compound, DFT calculations have been used to map out the entire reaction pathway researchgate.netresearchgate.net.

These studies have shown that the activation of H₂ can proceed through a transition state where the H–H bond coordinates to the boron center while one of the hydrogen atoms interacts with the phosphorus atom researchgate.net. The calculated activation energy for this process provides a quantitative measure of its feasibility. Similarly, for CO₂ activation, DFT calculations have identified the rate-limiting step and the associated energy barrier, which often involves the nucleophilic attack of the phosphorus atom on the carbon atom of CO₂ researchgate.net.

The table below presents computationally determined activation energies for the activation of CO₂ by various phosphine-borane catalysts, illustrating the influence of the ligand structure on the catalytic activity.

| Catalyst | Linker | Activation Energy (kcal/mol) |

| 2 | Methylene | 20.5 |

| 3 | Methylene | 18.3 |

| 4 | Methylene | 10.4 |

| 12 | Phenylene | 26.6 (for H₂ activation) |

| Data sourced from a computational study on phosphine-borane catalysts researchgate.net. |

Computational Assessment of Catalytic Cycles

Beyond individual reaction steps, computational methods can be used to assess entire catalytic cycles. This involves calculating the thermodynamics and kinetics of each elementary step in the cycle, including substrate binding, product release, and catalyst regeneration. By identifying the turnover-determining intermediate and the turnover-determining transition state, computational studies can provide a comprehensive understanding of the catalytic process and pinpoint bottlenecks that limit catalyst efficiency.

For phosphine-borane catalyzed reactions, such as the reduction of CO₂, DFT calculations can model the entire catalytic loop. This would involve steps like the activation of the reducing agent (e.g., a borane), the subsequent reduction of the phosphine-borane-CO₂ adduct, and the release of the reduced product, regenerating the catalyst. While a complete catalytic cycle specifically for this compound is not extensively detailed in the provided context, the principles of computational catalysis provide a clear framework for such an investigation mdpi.com. The combination of experimental and computational approaches is a powerful strategy for designing and optimizing catalytic systems mdpi.com.

Prediction and Rationalization of Stereochemical Outcomes

In reactions involving chiral centers, predicting and understanding the origin of stereoselectivity is of paramount importance. DFT calculations can be employed to model the transition states leading to different stereoisomers. By comparing the relative energies of these diastereomeric transition states, the preferred stereochemical outcome can be predicted.

For reactions catalyzed by chiral phosphine-borane adducts, computational modeling can rationalize the observed enantioselectivity. This involves building models of the catalyst-substrate complex and analyzing the non-covalent interactions, such as steric hindrance and hydrogen bonding, that dictate the facial selectivity of the reaction.

While specific examples of this compound in stereoselective catalysis are not detailed in the provided search results, the methodology is well-established. For instance, in phosphine-catalyzed reactions, DFT has been successfully used to investigate the mechanism and origin of chemoselectivity and stereoselectivity acs.org. These computational models provide valuable insights that can guide the design of more selective catalysts.

Correlation with Spectroscopic Data

Theoretical calculations and computational chemistry provide powerful tools for interpreting and predicting the spectroscopic properties of molecules like this compound. By correlating computational results with experimental data from techniques such as nuclear magnetic resonance (NMR) and vibrational spectroscopy, a deeper understanding of the molecule's electronic structure, bonding, and dynamics can be achieved.

Multinuclear NMR Spectroscopy (¹H, ¹¹B, ¹³C, ³¹P)

Multinuclear NMR spectroscopy is an essential technique for characterizing the structure of this compound in solution. Computational methods, particularly those based on density functional theory (DFT) such as the Gauge-Invariant Atomic Orbital (GIAO) approach, are instrumental in predicting NMR chemical shifts and coupling constants, which aids in the assignment of complex spectra and provides insight into the electronic environment of each nucleus. mdpi.comruc.dk

¹¹B NMR Spectroscopy: The ¹¹B nucleus is a spin I = 3/2 nucleus, and its NMR spectrum provides direct information about the boron center. huji.ac.il For this compound, the ¹¹B NMR spectrum in tetrahydrofuran (B95107) (THF) shows a quartet at approximately -14.8 ppm, with a coupling constant (¹JBH) of 96 Hz. rsc.org This chemical shift is characteristic of a tetracoordinate borane center in a phosphine-borane adduct. sdsu.edu The multiplicity of the signal as a quartet arises from the coupling of the ¹¹B nucleus with the three equivalent hydrogen atoms of the borane group. sdsu.edu

³¹P NMR Spectroscopy: The ³¹P nucleus (spin I = 1/2) is highly sensitive to its chemical environment, making ³¹P NMR a valuable probe for studying phosphine-borane adducts. wikipedia.org The formation of the dative bond between phosphorus and boron leads to a significant change in the electron density around the phosphorus atom, resulting in a substantial coordination chemical shift compared to the free diphenylphosphine ligand. While specific experimental data for this compound is not detailed in the available literature, theoretical studies have proven effective in predicting ³¹P NMR chemical shifts for phosphanes and related compounds. uni-muenchen.de These calculations are crucial for understanding how factors like substituent effects and geometry influence the phosphorus chemical shift upon complexation.

¹H and ¹³C NMR Spectroscopy: The ¹H and ¹³C NMR spectra of this compound are expected to show signals corresponding to the phenyl rings, the P-H proton, and the B-H protons. The phenyl region would contain complex multiplets for the aromatic protons and distinct signals for the ipso, ortho, meta, and para carbons. oregonstate.edu Computational predictions of ¹H and ¹³C chemical shifts are particularly valuable for assigning these signals and for cases where experimental spectra may be complex or ambiguous. nih.govgithub.io The accuracy of these predictions is enhanced by considering solvent effects and by selecting appropriate functionals and basis sets for the calculations. nih.govgithub.io

| Nucleus | Experimental Chemical Shift (δ) [ppm] | Solvent | Multiplicity | Coupling Constant (J) [Hz] | Notes |

|---|---|---|---|---|---|

| ¹¹B | -14.8 | THF | Quartet (q) | ¹JBH = 96 | Characteristic of a tetracoordinate BH₃ group in a phosphine adduct. rsc.org |

| ³¹P | Data not available in sources | - | - | - | A significant coordination shift is expected upon adduct formation. Computational methods are used for prediction. uni-muenchen.de |

| ¹H | Data not available in sources | - | - | - | Signals for phenyl, P-H, and B-H protons are expected. DFT calculations can predict these shifts. nih.gov |

| ¹³C | Data not available in sources | - | - | - | Signals for phenyl carbons are expected. Computational predictions aid in assignment. nih.govgithub.io |

Vibrational Spectroscopy (Raman and Infrared) for Bond Elucidation (e.g., B-P Stretching)

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is a direct probe of the bonding within a molecule. olemiss.edu For this compound, these methods are particularly useful for characterizing the dative B-P bond. The correlation between experimental spectra and computational results is essential for the accurate assignment of vibrational modes, especially for the B-P stretching frequency, which is a key indicator of the dative bond strength. olemiss.educore.ac.uk

A comprehensive study combined experimental Raman spectroscopy with electronic structure computations to characterize the B-P stretching vibration in this compound and related molecules. mst.edunih.gov The experimental Raman spectrum of solid this compound shows a distinct peak at 585 cm⁻¹. mst.edu To assign this peak confidently, theoretical calculations were performed using the M06-2X density functional and the 6-311G(2df,2pd) basis set. olemiss.edumst.edu

The computed gas-phase harmonic vibrational frequency corresponding to the B-P stretch was found to be 581 cm⁻¹, in excellent agreement with the experimental value. mst.edu Further analysis using Total Energy Distributions (TEDs) confirmed that this vibrational mode is highly localized, with the B-P stretch being the predominant component. mst.edu This localization is noteworthy for a relatively large molecule and allows for a clear and unambiguous assignment of the B-P stretching frequency. mst.edu This strong correlation between the predicted frequency and the experimental Raman peak provides definitive evidence for the characterization of the B-P dative bond's vibrational signature.

| Compound | Experimental B-P Stretch (Raman, cm⁻¹) | Computed B-P Stretch (M06-2X, cm⁻¹) |

|---|---|---|

| Di(tert-butyl)phosphine borane | 545 | 545 |

| This compound | 585 | 581 |

| Triphenylphosphine (B44618) borane | 609 | - |

Applications of Diphenylphosphine Borane in Specialized Research Domains

Materials Science

Beyond pharmaceuticals, diphenylphosphine (B32561) borane (B79455) and related compounds have applications in materials science. They are used in the development of advanced materials, including polymers and composites, by facilitating the incorporation of boron into material matrices. chemimpex.com

A significant application is in the synthesis of poly(phosphine-borane)s, which are inorganic polymers with a backbone of alternating phosphorus and boron atoms. cranfield.ac.uk These polymers are of interest due to their wide range of chemical and thermal properties. A family of primary alkylphosphine-borane polymers has been synthesized and was found to exhibit very low glass transition temperatures, down to -70 °C. cranfield.ac.uk The thermal stability of these polymers is influenced by the size of the alkyl side chain. cranfield.ac.uk Potential applications for these unique polymers include lithography and as pre-ceramic materials. cranfield.ac.uk

Development of Advanced Materials, Including Polymers and Composites

Diphenylphosphine borane is a key building block in the field of materials science, particularly for creating inorganic polymers and advanced composite materials. The P-B backbone of polymers derived from phosphine-borane adducts offers unique thermal and chemical properties compared to traditional carbon-based polymers. These materials are investigated for high-temperature applications and as precursors for ceramic materials. nih.gov The incorporation of the borane adduct facilitates the introduction of boron into material matrices, which can enhance properties such as flame retardancy. nih.gov

The thermal dehydrocoupling of phosphine-borane adducts like this compound is a primary method for synthesizing polyphosphinoboranes, which are inorganic polymers with a backbone of alternating phosphorus and boron atoms. nih.gov These polymers are of interest for their potential as high-temperature stable and flame-retardant materials. nih.gov Research has shown that the pyrolysis of poly(phenylphosphinoborane) yields a high percentage of ceramic material, indicating its utility as a precursor to boron phosphide-based solid-state materials. nih.gov

Synthesis and Characterization of Polyphosphinoboranes

The synthesis of polyphosphinoboranes from precursors like this compound has been a subject of significant research. The primary synthetic route involves the thermally induced dehydrocoupling of phosphine-borane adducts. nih.gov Catalytic methods have also been developed to control the polymerization process and obtain polymers with higher molecular weights and lower polydispersity. For instance, rhodium and iron-based catalysts have been successfully employed for the dehydropolymerization of primary phosphine-boranes. nih.govnih.gov

The reaction typically involves heating the phosphine-borane monomer, which leads to the elimination of hydrogen gas and the formation of P-B linkages, creating the polymer chain. nih.gov The resulting polyphosphinoboranes are characterized using various spectroscopic and analytical techniques. Multinuclear NMR spectroscopy (¹¹B and ³¹P NMR) is crucial for confirming the formation of the P-B backbone and characterizing the polymer structure. nih.gov Gel permeation chromatography (GPC) is used to determine the molecular weights (Mn and Mw) and the polydispersity index (PDI) of the polymers, confirming their polymeric nature. nih.gov

Below is a table summarizing the properties of polyphosphinoboranes synthesized from different primary phosphine-borane precursors using an iron precatalyst.

| Polymer Precursor (R in RPH₂·BH₃) | Number-Average Molecular Weight (Mn / Da) | Polydispersity Index (PDI) |

| (3,4-OCH₂O)C₆H₃ | 12,000 | 1.83 |

| Ph | 209,000 | 1.34 |

| (p-OCF₃)C₆H₄ | 18,000 | 2.17 |

| (3,5-CF₃)₂C₆H₃ | 34,000 | 1.54 |

| (2,4,6-CH₃)₃C₆H₂ | 95,000 | 1.14 |

This table is generated based on data for various poly(aryl)phosphinoboranes to illustrate typical characterization data. nih.gov

Applications in Organic/Inorganic Heterojunction Diodes and Solar Cells

While direct applications of this compound in the active layers of organic/inorganic heterojunction diodes and solar cells are not extensively documented, related phosphorus compounds play a significant role in this field. Specifically, phosphine (B1218219) oxides have emerged as effective additives and passivators in perovskite solar cells (PSCs). diva-portal.org These molecules can passivate defects in the perovskite material, improving device performance and stability. diva-portal.org

Organic-inorganic heterojunctions are fundamental to the operation of many next-generation photovoltaic devices, combining the high carrier mobility of inorganic semiconductors with the processability of organic materials. taylorfrancis.commdpi.com In perovskite solar cells, for example, a hybrid organic-inorganic lead halide perovskite acts as the light-absorbing layer. gva.esmdpi.com The efficiency and stability of these cells are often limited by defects at the interfaces and within the perovskite crystal structure. Additives containing functional groups capable of coordinating to the undercoordinated lead ions, such as phosphine oxides, can mitigate these issues. diva-portal.org Although this compound itself is not the passivating agent, its chemistry is closely related to the phosphine derivatives that are proving beneficial in this advanced materials application.

Fabrication of Porous Aromatic Frameworks